molecular formula C6H13Cl2F3N2 B077057 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride CAS No. 13349-91-2

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

Cat. No. B077057
Key on ui cas rn: 13349-91-2
M. Wt: 241.08 g/mol
InChI Key: FZNSAOHSKTXHEJ-UHFFFAOYSA-N
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Patent
US07964724B2

Procedure details

A solution of hydrochloric acid (4.0 M, 10 mL) in dioxane was added to a solution of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (0.736 g, 2.74 mmol) in dioxane (5 mL). The reaction mixture was stirred until analysis by thin layer chromatography indicated completion of reaction (approx. 3 h). The volatiles were evaporated and the residue was dried under vacuum to yield 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride (0.631 g, 95%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]([F:19])([F:18])[CH2:4][N:5]1[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1>O1CCOCC1>[ClH:1].[ClH:1].[F:19][C:3]([F:2])([F:18])[CH2:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.736 g
Type
reactant
Smiles
FC(CN1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until analysis by thin layer chromatography
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of reaction (approx. 3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.FC(CN1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.631 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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